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Compound Name: 2-Hydroxy-5-phenylbenzaldehyde

Cat. No.: B1337557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-
Hydroxy-5-phenylbenzaldehyde, a biphenyl derivative of salicylaldehyde. Due to a lack of

readily available experimental spectra for this specific compound, this document presents a

comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic data. These predictions are derived from a

comparative analysis of structurally analogous compounds, including 2-hydroxybenzaldehyde,

biphenyl, 4-phenylphenol, and 2-hydroxy-5-methylbenzaldehyde. This guide also outlines

standardized experimental protocols for acquiring such spectra and includes a visual

representation of a general spectroscopic analysis workflow.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Hydroxy-5-
phenylbenzaldehyde. These values are estimations based on the known spectral

characteristics of structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Hydroxy-5-phenylbenzaldehyde
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 s 1H -OH

~9.9 s 1H -CHO

~7.8 d 1H H-6

~7.7 dd 1H H-4

~7.6 m 2H H-2', H-6'

~7.4 m 2H H-3', H-5'

~7.3 m 1H H-4'

~7.1 d 1H H-3

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 2-Hydroxy-5-phenylbenzaldehyde
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Chemical Shift (δ, ppm) Assignment

~192 C=O (aldehyde)

~160 C-2 (C-OH)

~140 C-1'

~138 C-5

~135 C-4

~130 C-6

~129 C-2', C-6'

~128 C-3', C-5'

~127 C-4'

~122 C-1

~118 C-3

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Hydroxy-5-phenylbenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

3200-3400 Broad O-H stretch (phenolic)

3030-3100 Medium C-H stretch (aromatic)

~2850, ~2750 Medium C-H stretch (aldehyde)

~1650 Strong C=O stretch (aldehyde)

1580-1600 Medium-Strong C=C stretch (aromatic)

~1480 Medium C=C stretch (aromatic)

~1280 Strong C-O stretch (phenol)

750-850 Strong C-H out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima for 2-Hydroxy-5-phenylbenzaldehyde

λmax (nm)
Molar Absorptivity
(ε)

Solvent Transition

~210 High Ethanol/Methanol π → π

~260 Medium Ethanol/Methanol π → π

~330 Low Ethanol/Methanol n → π*

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a

relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of around 240 ppm, a

relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or

more) due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform. Reference the spectra to the residual solvent peak or an internal standard (e.g.,

TMS).

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium

bromide (KBr) using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or

methanol) of a known concentration (e.g., 1 mg/mL).
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Prepare a dilute solution from the stock solution to obtain an absorbance reading between

0.1 and 1.0.

Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline

spectrum.

Fill a second quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-600 nm.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-5-
phenylbenzaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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